5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS RN: 499771-21-0) is a triazole-based carboxylic acid derivative with a molecular weight of 271.19 g/mol. It features a methyl group at position 5 of the triazole ring and a 3-(trifluoromethyl)benzyl substituent at position 1. The compound is commercially available with ≥97% purity (Thermo Scientific™, Santa Cruz Biotechnology) and has a melting point of 155–156°C . Its structure combines a carboxylic acid moiety with a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUOFBLTMRMLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the triazole ring can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is C12H10F3N3O2, with a molecular weight of approximately 271.2 g/mol. The compound features a triazole ring with a trifluoromethyl group that enhances its lipophilicity and metabolic stability.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its triazole structure allows for various functionalizations that can lead to novel compounds with tailored properties.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with transition metals that can exhibit interesting catalytic properties.
Biology
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
- Anticancer Properties : Investigations into the anticancer potential reveal that this compound exhibits antiproliferative effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be lower than those of standard chemotherapeutics.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | <10 |
| HeLa | <15 |
Medicine
- Pharmaceutical Development : Research is ongoing to explore its potential as a pharmaceutical agent. The compound's ability to inhibit enzymes relevant to diseases such as Alzheimer's disease has been noted, particularly its action as an inhibitor of butyrylcholinesterase (BuChE), with an IC50 value of 31.8 µM.
Industry
- Agrochemical Applications : The unique chemical properties of this compound make it suitable for developing agrochemicals. Its stability and efficacy against pathogens can be harnessed in crop protection formulations.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple triazole derivatives, 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid was tested against various pathogens. Results indicated effective inhibition of bacterial growth while exhibiting lower cytotoxicity towards human cell lines compared to traditional antibiotics.
Case Study 2: Anticancer Activity
A pivotal study assessed the effects of this compound on cancer cell proliferation. Treatment led to significant apoptosis in cancer cells via the activation of caspase pathways, indicating its potential for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Position 1 Substituents
- 3-(Trifluoromethyl)benzyl vs. Phenyl ():
The phenyl analog, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, lacks the methylene spacer and trifluoromethyl group present in the target compound. The benzyl group in the target compound increases molecular flexibility and may enhance interactions with hydrophobic binding pockets . - 4-Chlorophenyl ():
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates the impact of electron-withdrawing substituents. Its antiproliferative activity against NCI-H522 lung cancer cells (GP = 68.09%) highlights the importance of the trifluoromethyl group at position 5 and chloro substitution on the aryl ring .
Position 5 Substituents
- Methyl vs. This modification correlates with higher antiproliferative activity .
Carboxylic Acid vs. Amide Derivatives ():
Amide derivatives, such as 5-amino-N-(4-methylbenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide, exhibit improved cell permeability compared to carboxylic acids. The carboxylic acid group’s high acidity may reduce bioavailability due to non-selective binding or poor membrane penetration .
Antiproliferative Effects
- Amide Derivatives (): Higher activity due to zwitterionic properties or reduced acidity. Thiazol-2-yl Derivatives (): 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed GP = 62.47% against NCI-H522, suggesting heterocyclic substituents enhance activity .
Role of Trifluoromethyl Group
The 3-(trifluoromethyl)benzyl group in the target compound may mimic motifs in c-Met kinase inhibitors, which are implicated in cancer progression .
Physicochemical Properties
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1087784-68-6) is a synthetic organic compound belonging to the triazole class, characterized by its unique trifluoromethyl and methyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will explore its biological activity through various studies and case analyses.
Chemical Structure and Properties
The molecular formula of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is , with a molecular weight of approximately 271.2 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it a valuable candidate in pharmaceutical research.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole ring showed enhanced activity against various bacterial strains compared to their non-triazole counterparts. Specifically, 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. For instance, a recent investigation into triazole derivatives revealed that compounds similar to 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes. A specific focus has been on its action as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease treatment. Compounds with similar structures have shown competitive inhibition with IC50 values as low as 31.8 µM . The mechanism of inhibition was confirmed through molecular docking studies, indicating strong binding affinity due to the presence of the trifluoromethyl group.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple triazole derivatives, 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid was tested against a panel of pathogens. Results showed that this compound not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity towards human cell lines compared to traditional antibiotics .
Case Study 2: Anticancer Activity
Another pivotal study investigated the effects of this compound on cancer cell proliferation. The findings revealed that treatment with 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid led to significant apoptosis in cancer cells via the activation of caspase pathways. This suggests a promising avenue for further development in cancer therapeutics .
Research Findings Summary
The biological activities of 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid can be summarized as follows:
| Activity | Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | MIC: 16–32 µg/mL |
| Anticancer | Induces apoptosis in cancer cells | IC50: <20 µM |
| Enzyme Inhibition | Inhibits BuChE | IC50: ~31.8 µM |
Q & A
Q. Q1: What are the optimal synthetic routes for 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, and how does the choice of reaction conditions influence yield and purity?
Answer: The compound is synthesized via the Huisgen 1,3-dipolar cycloaddition ("click" reaction), which efficiently forms the triazole core. Key steps include:
- Azide-Alkyne Cycloaddition : Reacting a benzyl azide precursor (e.g., 3-(trifluoromethyl)benzyl azide) with a methyl-substituted acetylene carboxylic acid derivative under Cu(I) catalysis .
- Functionalization : Post-cycloaddition modifications, such as hydrolysis or esterification, to introduce the carboxylic acid group.
Yield optimization requires precise control of stoichiometry, catalyst loading (e.g., CuSO₄·Na ascorbate), and reaction time. Impurities often arise from incomplete azide formation or side reactions with the trifluoromethyl group; purification via column chromatography or recrystallization is critical .
Advanced Structural Analysis
Q. Q2: How can X-ray crystallography using SHELXL refine the structural determination of this triazole derivative, particularly in resolving disorder in the trifluoromethyl group?
Answer: SHELXL is preferred for refining crystal structures due to its robust handling of anisotropic displacement parameters and disorder modeling:
- Data Collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.
- Disorder Handling : The trifluoromethyl group may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms, and restraints (e.g., SIMU, DELU) maintain reasonable geometry during refinement .
- Validation : Final structures should satisfy R-factor thresholds (<0.05 for high-quality data) and geometric validation tools (e.g., PLATON, CCDC Mercury) .
Biological Activity Evaluation
Q. Q3: What methodologies are recommended for assessing the anticancer activity of this compound, and how do substituent variations impact potency?
Answer:
- In Vitro Assays : Use NCI-60 cell line panels (e.g., lung cancer NCI-H522, kidney cancer UO-31) to screen for antiproliferative activity. Growth inhibition (GP) values <70% indicate significant activity .
- Structure-Activity Relationship (SAR) :
- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
- Methyl substitution at the triazole 5-position reduces steric hindrance, favoring target binding.
- Comparative studies show para-substituted analogs (e.g., 4-chlorophenyl) exhibit lower activity than meta-trifluoromethyl derivatives .
Data Contradiction Analysis
Q. Q4: How should researchers resolve discrepancies in reported biological activities between similar triazole derivatives, such as conflicting GP values in lung cancer models?
Answer: Contradictions often arise from assay variability or structural nuances:
- Experimental Reproducibility : Standardize protocols (e.g., cell passage number, incubation time) across labs.
- Electronic Effects : Meta-trifluoromethyl groups (electron-withdrawing) may alter binding kinetics vs. methylthio (electron-donating) groups. DFT calculations can predict charge distribution differences .
- Metabolic Stability : LC-MS/MS profiling identifies metabolites that may deactivate the compound in certain cell lines .
Advanced Applications in Materials Science
Q. Q5: How can this triazole derivative be integrated into metal-organic frameworks (MOFs) for catalytic or sensing applications?
Answer:
- Ligand Design : The carboxylic acid group chelates metal ions (e.g., Mn²⁺, Zn²⁺) to form coordination polymers. For example, Mn(II) complexes with triazole-carboxylate ligands exhibit luminescent properties .
- Functionalization : Post-synthetic modification (PSM) of MOFs with the trifluoromethylbenzyl group introduces hydrophobic pores for gas storage (e.g., CO₂) or heterogeneous catalysis .
Methodological Pitfalls in Spectral Characterization
Q. Q6: What are common challenges in interpreting NMR and IR spectra of this compound, particularly regarding the trifluoromethyl and triazole moieties?
Answer:
- NMR :
- IR : The carboxylic acid O-H stretch (2500–3000 cm⁻¹) may overlap with C-F stretches (1100–1200 cm⁻¹). Attenuated total reflectance (ATR) mode minimizes solvent interference .
Comparative Analysis with Structural Analogs
Q. Q7: How does the bioactivity profile of this compound compare to 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and what drives selectivity differences?
Answer:
- Thiazole vs. Benzyl Substituents : Thiazole-containing analogs show higher activity against melanoma (LOX IMVI, GP = 44–62%) due to π-π stacking with aromatic residues in kinases.
- Trifluoromethyl Advantage : The 3-(trifluoromethyl)benzyl group improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450) vs. smaller substituents .
Advanced Computational Modeling
Q. Q8: What molecular dynamics (MD) protocols are recommended to simulate interactions between this compound and biological targets like c-Met kinase?
Answer:
- Docking : Use AutoDock Vina with flexible side chains in the kinase active site. The triazole ring mimics ATP’s adenine in hydrogen bonding.
- MD Parameters :
- AMBER force fields (e.g., ff14SB) model protein-ligand interactions.
- Solvate systems in TIP3P water; 100-ns simulations assess stability of the trifluoromethyl group in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
